N-Boc-aminomalamido-N,N'-Diacetic di-tert-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-aminomalamido-N,N’-Diacetic di-tert-Butyl Ester is a compound with the molecular formula C20H35N3O8 and a molecular weight of 445.51 g/mol. It is a white crystalline solid that is soluble in chloroform and dichloromethane. This compound is primarily used in organic synthesis as a building block.
Preparation Methods
The synthesis of N-Boc-aminomalamido-N,N’-Diacetic di-tert-Butyl Ester involves the protection of amines using di-tert-butyl dicarbonate (Boc2O) under specific reaction conditions . The reaction typically occurs in the presence of a catalyst such as Amberlyst-15 in ethanol, which can be easily separated and reused . The process ensures high chemoselectivity, preventing the formation of side products .
Chemical Reactions Analysis
N-Boc-aminomalamido-N,N’-Diacetic di-tert-Butyl Ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction:
Scientific Research Applications
N-Boc-aminomalamido-N,N’-Diacetic di-tert-Butyl Ester is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Peptide Synthesis: The compound is used in the protection of amine groups in amino acids and peptides, facilitating the synthesis of peptides without racemization.
Medicinal Chemistry: It is employed in the development of pharmaceutical compounds due to its stability and ease of deprotection.
Mechanism of Action
The mechanism of action of N-Boc-aminomalamido-N,N’-Diacetic di-tert-Butyl Ester involves the protection of amine groups through the formation of a Boc-protected amine. This protection prevents unwanted side reactions during synthesis and can be easily removed under acidic conditions to yield the free amine . The compound’s stability and resistance to racemization make it valuable in multistep synthesis processes .
Comparison with Similar Compounds
N-Boc-aminomalamido-N,N’-Diacetic di-tert-Butyl Ester is unique due to its high chemoselectivity and stability. Similar compounds include:
N-Boc-protected Amino Acids: These compounds also use the Boc group for amine protection but may differ in their specific applications and stability.
N-Boc-protected Peptides: These are used in peptide synthesis and share similar properties with N-Boc-aminomalamido-N,N’-Diacetic di-tert-Butyl Ester.
Properties
IUPAC Name |
tert-butyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-oxopropanoyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3O8/c1-18(2,3)29-12(24)10-21-15(26)14(23-17(28)31-20(7,8)9)16(27)22-11-13(25)30-19(4,5)6/h14H,10-11H2,1-9H3,(H,21,26)(H,22,27)(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNMZRQXGAMGBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)C(C(=O)NCC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.